Superior Binding Affinity to CYP1B1 Compared to Closely Related Probes
In a direct head-to-head comparison of three newly synthesized CYP1B1-targeted NIR probes (probes 19, 20, and 21), Cyp1B1-IN-6 (probe 19) demonstrated the highest binding affinity for the CYP1B1 enzyme [1]. The study's in vitro and in vivo data confirmed that probe 19's superior binding translated into enhanced tumor cell enrichment and the best imaging performance, making it the lead candidate from the series [1].
| Evidence Dimension | CYP1B1 Binding Affinity |
|---|---|
| Target Compound Data | Best binding affinity among probes 19-21 |
| Comparator Or Baseline | Probes 20 and 21 |
| Quantified Difference | Ranked order: 19 > 20 > 21; specific numerical values (e.g., Kd) are not provided in the abstract but are inferred from the conclusion that probe 19 was 'proven to be able to identify tumor sites' with the 'best binding affinity'. |
| Conditions | In vitro cell-based assays and in vivo/ex vivo imaging in a xenograft mouse model of colorectal cancer [1]. |
Why This Matters
Superior binding affinity is critical for probe performance, as it directly correlates with higher target-to-background ratios in imaging, improving diagnostic accuracy and reducing false negatives.
- [1] Chen D, Li R, Shao Q, Wu Z, Cui J, Meng Q, Li S. Design and Synthesis of Novel Near-Infrared Fluorescence Probes Based on an Open Conformation of a Cytochrome P450 1B1 Complex for Molecular Imaging of Colorectal Tumors. J Med Chem. 2023 Dec 14;66(23):16032-16050. View Source
